molecular formula C8H6BrN B1596715 4-Bromobenzylisocyanide CAS No. 602261-85-8

4-Bromobenzylisocyanide

Cat. No.: B1596715
CAS No.: 602261-85-8
M. Wt: 196.04 g/mol
InChI Key: VFINYUMVPDVXKG-UHFFFAOYSA-N
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Description

4-Bromobenzylisocyanide: is an organic compound with the molecular formula C8H6BrN It is characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to an isocyanide group

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

As a biochemical used in proteomics research , it may interact with its targets through covalent or non-covalent bonds, altering their structure or function

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways. More research is needed to identify the exact pathways and their downstream effects.

Pharmacokinetics

As a small molecule with a molecular weight of 196.04 , it may have different pharmacokinetic properties compared to larger biomolecules

Result of Action

Given its use in proteomics research , it may influence protein structure or function, leading to changes at the molecular and cellular levels

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromobenzylisocyanide. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interactions with its targets .

Biochemical Analysis

Biochemical Properties

4-Bromobenzylisocyanide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is particularly known for its interactions with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The isocyanide group in this compound can form covalent bonds with the heme iron in cytochrome P450, leading to enzyme inhibition . This interaction is crucial for studying the metabolic pathways and the effects of enzyme inhibition on cellular processes.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting specific enzymes, leading to changes in gene expression and cellular metabolism. For instance, the inhibition of cytochrome P450 enzymes by this compound can result in altered levels of metabolites and changes in the expression of genes involved in detoxification processes . Additionally, this compound can impact cell proliferation and apoptosis, making it a valuable tool for studying cancer biology and other diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The isocyanide group can form covalent bonds with the heme iron in cytochrome P450 enzymes, leading to enzyme inhibition . This inhibition can affect the enzyme’s ability to metabolize substrates, resulting in changes in metabolic pathways and gene expression. Furthermore, this compound can interact with other proteins and enzymes, leading to various biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in persistent enzyme inhibition and changes in cellular metabolism, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are primarily due to the inhibition of cytochrome P450 enzymes, which play a crucial role in detoxification processes. Understanding the dosage effects of this compound is essential for its safe and effective use in research.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes are responsible for the metabolism of many endogenous and exogenous compounds . The inhibition of cytochrome P450 by this compound can lead to altered metabolic flux and changes in metabolite levels. This compound can also affect other metabolic pathways, including those involved in lipid and carbohydrate metabolism, making it a valuable tool for studying metabolic diseases.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . The distribution of this compound within tissues is also affected by its binding to plasma proteins, which can influence its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments, including the endoplasmic reticulum and mitochondria, where it can interact with target enzymes and proteins . The localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzylisocyanide typically involves the reaction of 4-bromobenzylamine with chloroform and a base, such as potassium hydroxide, in a solvent like ethanol. The reaction proceeds through the formation of an intermediate carbene, which then rearranges to form the isocyanide.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and volatile nature of isocyanides.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzylisocyanide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The isocyanide group can participate in multicomponent reactions, such as the Ugi reaction, forming complex molecules.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Addition Reactions: Often use aldehydes, amines, and carboxylic acids in the presence of a catalyst.

    Oxidation and Reduction Reactions: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Yield substituted benzylisocyanides.

    Addition Reactions: Produce complex molecules with multiple functional groups.

    Oxidation and Reduction Reactions: Form various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry: 4-Bromobenzylisocyanide is used in organic synthesis, particularly in the formation of heterocycles and complex molecules through multicomponent reactions.

Biology and Medicine: The compound’s derivatives are explored for potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows for the development of novel pharmaceuticals.

Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Comparison with Similar Compounds

    Benzylisocyanide: Lacks the bromine substituent, resulting in different reactivity and applications.

    4-Chlorobenzylisocyanide: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and properties.

    4-Methylbenzylisocyanide: Contains a methyl group instead of bromine, affecting its chemical behavior and applications.

Uniqueness: 4-Bromobenzylisocyanide is unique due to the presence of the bromine atom, which influences its reactivity and potential applications. The bromine substituent can participate in additional reactions, such as halogen exchange or cross-coupling reactions, expanding the compound’s utility in organic synthesis.

Properties

IUPAC Name

1-bromo-4-(isocyanomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFINYUMVPDVXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373583
Record name 4-Bromobenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602261-85-8
Record name 4-Bromobenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 602261-85-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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